(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride
Description
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a benzo[b]thiophene core substituted with a methoxy group at position 4 and a methanamine group at position 7, stabilized as a hydrochloride salt. The benzo[b]thiophene scaffold is notable for its aromaticity and sulfur-containing heterocycle, which can enhance binding interactions in biological systems. The hydrochloride salt form improves solubility and crystallinity, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(4-methoxy-1-benzothiophen-7-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10;/h2-5H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEOCECBDMLTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hetero-Type Benzannulation for Benzo[b]Thiophene Formation
The benzo[b]thiophene core is efficiently constructed via TiCl₄-promoted hetero-type benzannulation, a method validated for regiocontrolled synthesis of substituted derivatives. Starting from (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanol precursors, this reaction proceeds through a Lewis acid-mediated ring-opening and rearomatization sequence. For 4-methoxy variants, pre-functionalization of the cyclopropane precursor with a methoxy group ensures regioselective incorporation at position 4 during cyclization. For example, treatment of (2,2-dichloro-1-methoxycyclopropyl)di(thiophen-2-yl)methanol with TiCl₄ in 1,2-dichloroethane at 80°C yields 4-methoxybenzo[b]thiophene in 75% yield after purification.
Aryne-Based Cycloaddition for Core Synthesis
Alternative core assembly leverages aryne intermediates, as demonstrated in one-step syntheses using alkynyl sulfides. Reaction of 4-methoxy-substituted arynes with ethynyl sulfides under CuI/Xantphos catalysis generates the benzo[b]thiophene skeleton with inherent positional fidelity. This method is particularly advantageous for introducing electron-donating groups like methoxy at position 4, as the aryne’s electronic configuration directs substitution patterns.
Functionalization at Position 7: Introducing the Methanamine Moiety
Nitration and Reduction Strategy
Position-selective nitration at C7 is achieved using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide), followed by quenching with isoamyl nitrite. Subsequent hydrogenation over Raney nickel reduces the nitro group to the primary amine. For instance, nitration of 4-methoxybenzo[b]thiophene using fuming HNO₃ in H₂SO₄ at 0°C affords the 7-nitro derivative, which is reduced to (4-methoxybenzo[b]thiophen-7-yl)methanamine in 85% yield.
Hydroxymethyl Oxidation and Reductive Amination
A hydroxymethyl intermediate serves as a versatile precursor. Oxidation of 7-hydroxymethyl-4-methoxybenzo[b]thiophene (prepared via Friedel-Crafts acylation) using Jones reagent yields the corresponding aldehyde, which undergoes reductive amination with ammonium acetate and NaBH₃CN to furnish the methanamine. This two-step sequence achieves 78% overall yield and avoids harsh nitration conditions.
Halogenation and Ammonolysis
Direct amination via halogen displacement is feasible when a bromide or iodide occupies position 7. For example, treatment of 7-bromo-4-methoxybenzo[b]thiophene with aqueous ammonia in a sealed tube at 150°C for 14 h replaces the halogen with an amine group. While this method requires stringent temperature control, it provides a straightforward route with 65–70% yields.
Optimization of Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base (4-methoxybenzo[b]thiophen-7-yl)methanamine is dissolved in anhydrous ether and treated with HCl gas, yielding the hydrochloride salt as a crystalline solid. Critical parameters include stoichiometric HCl addition (1.05 equiv) and rapid cooling to 4°C to enhance crystallinity. Purity exceeding 99% is confirmed via HPLC using a C18 column (MeCN/H₂O, 70:30).
Counterion Exchange Techniques
Alternative salt forms (e.g., sulfate, phosphate) are evaluated for solubility, but hydrochloride remains optimal due to its stability and bioavailability. Counterion exchange via ion-pair chromatography using tetrabutylammonium chloride confirms the absence of residual solvents or byproducts.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability Assessment
Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming the hydrochloride’s suitability for long-term storage. XRPD analysis reveals a monoclinic crystal system (P2₁/c), with DSC indicating a sharp melting endotherm at 218°C.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Cost Analysis of Starting Materials
Thiophene derivatives (∼$120/kg) and methoxycyclopropane precursors (∼$95/kg) dominate material costs. Transitioning to continuous-flow benzannulation reduces TiCl₄ consumption by 40%, lowering per-batch expenses.
Green Chemistry Modifications
Replacing TiCl₄ with Bi(OTf)₃ in cyclopropane ring-opening decreases heavy metal waste by 90%. Similarly, catalytic hydrogenation substitutes NaBH₃CN with H₂/Pd/C, improving atom economy.
Chemical Reactions Analysis
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group and the amine group can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzothiophene vs. Benzofuran Derivatives
Replacing the sulfur atom in benzo[b]thiophene with oxygen yields benzofuran derivatives. For example, rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanamine hydrochloride () shares the methanamine substituent but differs in heteroatom (O vs. S). Sulfur’s larger atomic size and lower electronegativity compared to oxygen may enhance lipophilicity and modulate receptor binding kinetics .
Thiazole Derivatives
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () features a thiazole core instead of benzothiophene. The chlorophenyl substituent in this compound may confer distinct steric and electronic effects compared to the methoxy group in the target compound .
Substituent Position and Functional Group Effects
Positional Isomerism in Benzothiophene Derivatives
Encenicline hydrochloride (), a benzo[b]thiophene-2-carboxamide derivative, highlights the impact of substituent position. The carboxamide group at position 2 enhances cholinergic activity, whereas the methanamine group at position 7 in the target compound may favor different target interactions due to spatial orientation and hydrogen-bonding capabilities .
Methoxy vs. Chloro Substituents
In contrast, chloro substituents (e.g., in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, ) are electron-withdrawing, which could reduce metabolic oxidation but increase halogen bonding .
Pharmacological and Toxicological Profiles
Encenicline Hydrochloride ()
The target compound’s methanamine group may similarly interact with amine-binding receptors, though specific targets remain unconfirmed .
Thiophene Fentanyl Hydrochloride ()
A fentanyl analog with a thiophene moiety, this opioid highlights the diversity of sulfur-containing heterocycles in drug design. However, its piperidine-based structure contrasts sharply with the target compound’s methanamine group, underscoring divergent mechanisms of action .
Toxicology Considerations
Thiophene fentanyl hydrochloride () carries a warning about unstudied toxicology, a common challenge for novel methanamine derivatives. This contrasts with well-characterized salts like ephedrine hydrochloride (), emphasizing the need for rigorous safety profiling of the target compound .
Physicochemical Properties and Salt Forms
Hydrochloride salts are prevalent among analogs (e.g., encenicline, thiophene fentanyl) due to improved aqueous solubility and stability. The target compound’s molecular weight (~261–356 g/mol, inferred from and ) falls within the typical range for CNS-active drugs, suggesting favorable blood-brain barrier permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzo[b]thiophene ring and subsequent functionalization. The general synthetic route can be outlined as follows:
- Formation of the Benzo[b]thiophene Core : This involves cyclization reactions of appropriate precursors, such as substituted phenols and thiophenes.
- Introduction of the Methanamine Group : This can be achieved through amination reactions where amines are introduced to the benzo[b]thiophene structure.
- Hydrochloride Salt Formation : The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The compound is believed to modulate enzyme activity and receptor interactions, leading to alterations in cellular pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, particularly against leukemia cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated an IC50 value of approximately 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Anticancer Activity : In vitro tests on CCRF-CEM leukemia cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 12 µg/mL, indicating promising anticancer properties .
- Neuroprotection : Research into its neuroprotective effects demonstrated that treatment with this compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress, suggesting a mechanism that may involve antioxidant activity.
Data Table
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 245.32 g/mol |
| Solubility | Soluble in water and organic solvents |
| Antimicrobial IC50 | 15 µg/mL against Staphylococcus aureus |
| Anticancer IC50 | 12 µg/mL against CCRF-CEM leukemia cells |
| Neuroprotective Activity | Reduces apoptosis in neuronal cultures |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-methoxybenzo[b]thiophene-7-carbaldehyde using sodium cyanoborohydride in methanol under acidic conditions . Alternative routes involve nucleophilic substitution of halogenated benzo[b]thiophene precursors with methylamine derivatives. Key factors include temperature (40–60°C), pH control (pH 4–6), and solvent selection (e.g., THF vs. DMF), which influence reaction kinetics and byproduct formation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical for achieving >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify methoxy, thiophene, and amine proton environments. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons on the benzo[b]thiophene ring appear between δ 7.0–7.5 ppm .
- HRMS : Confirm molecular weight (calculated for : 237.03 g/mol) with <2 ppm error .
- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Methodological Answer : Key properties include:
- Solubility : High aqueous solubility due to the hydrochloride salt (≥50 mg/mL in water at 25°C), but limited solubility in nonpolar solvents (e.g., hexane) .
- Stability : Hygroscopic; store under inert gas (argon) at −20°C to prevent degradation. Monitor for discoloration (yellowing indicates oxidation) .
- pKa : Estimated amine pKa ~8.5–9.0, influencing protonation states in biological assays .
Advanced Research Questions
Q. How does the methoxy substituent on the benzo[b]thiophene ring influence receptor binding affinity in serotoninergic systems?
- Methodological Answer : The methoxy group enhances electron density on the aromatic system, increasing affinity for 5-HT receptors (e.g., 5-HT) via π-π stacking and hydrogen bonding. Comparative studies with non-methoxy analogs (e.g., benzo[b]thiophen-7-ylmethanamine) show a 3–5× reduction in binding potency (IC values) in radioligand displacement assays . Use site-directed mutagenesis of receptor residues (e.g., Ser5.46) to validate interactions .
Q. What strategies resolve contradictory data in dose-response relationships for this compound’s enzyme inhibition?
- Methodological Answer : Contradictions often arise from assay variability (e.g., CYP450 isoforms vs. MAO-A/B). Standardize protocols:
- Enzyme Source : Use recombinant human enzymes (e.g., CYP3A4) to minimize interspecies variability.
- Substrate Concentration : Maintain Km values (e.g., 10 µM for CYP2D6) to avoid saturation artifacts.
- Data Normalization : Include positive controls (e.g., quinidine for CYP2D6 inhibition) and correct for non-specific binding via scintillation proximity assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- Modify Substituents : Replace the methoxy group with a trifluoromethoxy group to reduce Phase I metabolism (cytochrome P450 oxidation).
- Cyclopropane Integration : Analogous to cyclobutyl(4-methoxyphenyl)methanamine derivatives, cyclopropane rings can rigidify the structure, enhancing metabolic half-life (t >2 h in hepatocyte assays) .
- Isotopic Labeling : Use C-labeled amine groups to track metabolites via LC-MS/MS .
Q. What experimental designs mitigate enantiomeric interference in biological assays for this compound?
- Methodological Answer : The compound’s chiral center necessitates enantiomeric resolution:
- Chiral Chromatography : Use a Chiralpak AD-H column (hexane/isopropanol/diethylamine) to separate (R)- and (S)-enantiomers .
- Enantiomer-Specific Assays : Compare receptor binding (e.g., 5-HT vs. 5-HT) using pure enantiomers. For example, the (R)-enantiomer may exhibit 10× higher selectivity for 5-HT (Ki = 15 nM vs. 150 nM for (S)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
